molecular formula C17H25NO3 B5023030 ethyl 1-(4-ethoxybenzyl)-3-piperidinecarboxylate

ethyl 1-(4-ethoxybenzyl)-3-piperidinecarboxylate

Cat. No.: B5023030
M. Wt: 291.4 g/mol
InChI Key: MQGQVPXXDSPQIX-UHFFFAOYSA-N
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Description

This compound is a derivative of piperidine, a heterocyclic organic compound. Piperidine is a widely used building block in the synthesis of organic compounds, including pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely include a piperidine ring (a six-membered ring with one nitrogen atom), an ethoxy group (-OCH2CH3), and a benzyl group (C6H5CH2-) attached to the piperidine ring .


Chemical Reactions Analysis

Reactions of similar compounds often occur at the benzylic position, which is the carbon atom next to the benzene ring . These reactions are crucial for synthesis problems .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, “1-ethyl-4-methoxybenzene” has a molar mass of 136.194 and certain thermodynamic properties .

Properties

IUPAC Name

ethyl 1-[(4-ethoxyphenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-3-20-16-9-7-14(8-10-16)12-18-11-5-6-15(13-18)17(19)21-4-2/h7-10,15H,3-6,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGQVPXXDSPQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCCC(C2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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